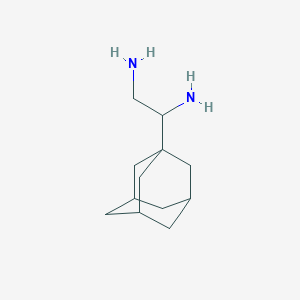
1-(Adamantan-1-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Adamantan-1-yl)ethane-1,2-diamine is a compound that features an adamantane moiety attached to an ethane-1,2-diamine structure. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, which imparts unique properties to the compounds it is part of. The presence of two amino groups in the ethane-1,2-diamine structure makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-(Adamantan-1-yl)ethane-1,2-diamine typically involves the reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime using lithium aluminium hydride (LiAlH4). This process yields racemic this compound, which can then be resolved into its enantiomers using L-tartaric acid . The individual enantiomer can be further derivatized into compounds such as 4-(adamantan-1-yl)imidazolidine-2-thione .
Analyse Des Réactions Chimiques
1-(Adamantan-1-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Reduction: The reduction of its precursor, 1-(adamantan-1-yl)-2-azidoethan-1-one oxime, with LiAlH4.
Substitution: The compound can participate in substitution reactions, forming derivatives like 4-(adamantan-1-yl)imidazolidine-2-thione.
Complex Formation: It forms complexes with transition metals such as nickel (II), copper (II), and manganese (II), which are used in catalytic reactions like Michael, Henry, and epoxidation reactions.
Applications De Recherche Scientifique
1-(Adamantan-1-yl)ethane-1,2-diamine has several applications in scientific research:
Chiral Catalysts: It is used as a chiral ligand in asymmetric synthesis, facilitating reactions such as aldol condensation, Michael addition, and Diels–Alder reactions.
NMR Chiral Solvating Agents: The compound is employed as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of carboxylic acids.
Biologically Active Molecules: The diamine structure is present in various biologically active molecules, making it a valuable starting material in heterocyclic synthesis.
Mécanisme D'action
The mechanism by which 1-(Adamantan-1-yl)ethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The adamantane moiety provides rigidity and stability, which contributes to the overall effectiveness of the compound in these catalytic processes .
Comparaison Avec Des Composés Similaires
1-(Adamantan-1-yl)ethane-1,2-diamine can be compared with other vicinal diamines such as 1,2-diphenylethane-1,2-diamine and cyclohexane-1,2-diamine. While these compounds also form stable metal complexes and are used in asymmetric synthesis, the adamantane moiety in this compound imparts additional rigidity and lipophilicity, making it unique . Other similar compounds include 1-(adamantan-1-yl)propane-1,2-diamine, which shares the adamantane structure but differs in the length of the carbon chain .
Propriétés
Formule moléculaire |
C12H22N2 |
|---|---|
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
1-(1-adamantyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H22N2/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11H,1-7,13-14H2 |
Clé InChI |
UKOXMORSBCWDCN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)
![Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate](/img/structure/B13037575.png)

![1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)
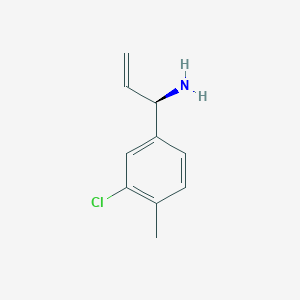
![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
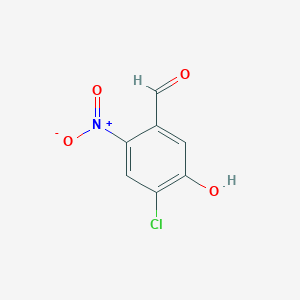
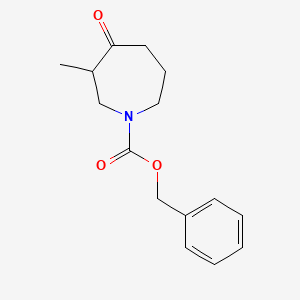
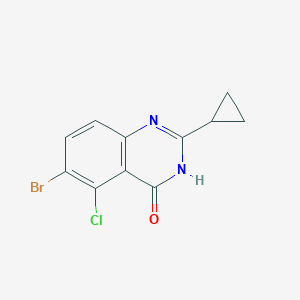
![6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13037623.png)
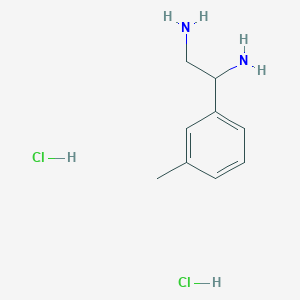
![methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B13037635.png)
![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)
